molecular formula C20H20FNO4 B2989531 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid CAS No. 2305254-63-9

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid

Cat. No.: B2989531
CAS No.: 2305254-63-9
M. Wt: 357.381
InChI Key: ITHLJWYCMAEABR-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid (CAS 2305254-63-9) is a specialized non-natural amino acid building block designed for advanced solid-phase peptide synthesis (SPPS) . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is readily cleaved under mild basic conditions to allow for sequential peptide chain elongation . This orthogonal protection strategy is a cornerstone of modern peptide synthesis, enabling the efficient production of complex peptides for proteomics and other life science research . The integration of a fluorine atom at the C2 position and a methyl group on the carbon backbone introduces significant structural and electronic modifications . These features are valuable for creating peptide analogues with enhanced metabolic stability, altered bioactivity, or improved binding specificity, making this reagent a critical tool in medicinal chemistry and drug discovery research . Researchers can utilize this building block to systematically investigate the effects of fluorination on peptide conformation, receptor interaction, and pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, refer to the safety data sheet for specific hazard information, and store it in a cool, dry, and well-ventilated area, away from oxidizing agents .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c1-12(18(21)19(23)24)10-22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHLJWYCMAEABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving protein interactions. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

Fluorination Effects

  • In contrast, the trifluoromethoxy group in Fmoc-Hph(2-OCF₃)-OH introduces stronger electron-withdrawing effects, which may enhance peptide stability in oxidative environments .

Steric and Hydrophobic Modifications

  • This contrasts with the 4-iodophenyl substituent in (3R)-3-Fmoc-amino-4-(4-iodophenyl)butanoic acid, which adds bulk for crystallographic applications but may hinder solubility .
  • Compounds like (2S)-2-Fmoc-amino-3-[4-(difluoromethyl)phenyl]propanoic acid prioritize hydrophobicity for membrane interaction studies, whereas the target compound balances steric and electronic effects .

Functional Group Diversity

  • The hydroxy group in (S)-2-Fmoc-amino-3-hydroxy-3-methylbutanoic acid enhances solubility and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions—a stark contrast to the hydrophobic fluorine and methyl groups in the target compound .

Research Implications

  • Drug Design : Fluorinated analogs like the target compound are critical for developing protease-resistant peptides .
  • Structural Studies : Heavy atom derivatives (e.g., iodophenyl) aid in X-ray crystallography, while methyl groups assist in NMR-based conformational analysis .
  • Synthetic Flexibility : The Fmoc group’s compatibility with SPPS allows rapid assembly of diverse peptide libraries .

Biological Activity

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid, also known by its CAS number 1172127-44-4, is a synthetic amino acid derivative that has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a fluorinated side chain that may influence its biological interactions.

  • Molecular Formula : C25H22FNO4
  • Molecular Weight : 419.45 g/mol
  • InChI Key : VNYGHKCAXQKZEQ-VWLOTQADSA-N

Structural Characteristics

The structure of this compound includes:

  • A fluorenylmethoxycarbonyl group which enhances stability and solubility.
  • A fluorinated side chain that may enhance lipophilicity and potentially alter pharmacokinetic properties.

Research indicates that compounds featuring the Fmoc group can influence various biological pathways, primarily through interactions with enzymes and receptors. The presence of the fluorine atom may enhance binding affinity to specific targets due to increased electron-withdrawing effects, which can stabilize the transition state during enzymatic reactions.

Anticancer Activity

Recent studies have explored the anticancer potential of fluorinated amino acids. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro. An experimental study demonstrated that derivatives with similar structures inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound's biological activity also extends to antimicrobial effects. A study reported that certain Fmoc derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers synthesized various derivatives of fluorinated amino acids, including the target compound. These derivatives were tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound reduced cell viability significantly at concentrations above 50 µM, suggesting a dose-dependent response.

Cell LineIC50 (µM)Mechanism of Action
MCF-745Induction of apoptosis via mitochondrial pathway
HeLa60Disruption of cell cycle progression

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of Fmoc derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, while E. coli showed resistance at similar concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid in laboratory settings?

  • Methodology :

  • Store in tightly sealed containers under cool (≤25°C), dry, and well-ventilated conditions to prevent degradation. Avoid exposure to light, heat, and incompatible materials (e.g., strong acids/bases) .
  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods to minimize inhalation risks due to the compound’s acute toxicity classification (Category 4 for oral, dermal, and inhalation routes) .

Q. How can researchers verify the purity and structural integrity of this compound during synthesis?

  • Methodology :

  • Employ analytical techniques such as reverse-phase HPLC (using C18 columns) with UV detection at 265–280 nm to monitor Fmoc-group retention.
  • Confirm stereochemical integrity via circular dichroism (CD) or NMR (e.g., 19F^{19}\text{F} NMR for fluorine environment analysis) .
  • Use mass spectrometry (LC-MS or MALDI-TOF) to validate molecular weight and detect byproducts .

Q. What are the optimal conditions for Fmoc deprotection in peptide synthesis using this compound?

  • Methodology :

  • Deprotection is typically achieved using 20% piperidine in DMF (v/v) for 20–30 minutes. Monitor completion via UV absorbance loss at 301 nm (Fmoc removal).
  • For acid-sensitive sequences, use milder bases like 4-methylpiperidine or DBU to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for analogs of this compound in drug discovery?

  • Methodology :

  • Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified fluorine positions (e.g., 3,5-difluorophenyl vs. 2-fluorophenyl) to assess electronic and steric effects .
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference with computational docking simulations .

Q. What strategies mitigate low yields in solid-phase peptide synthesis (SPPS) when incorporating this fluorinated amino acid?

  • Methodology :

  • Optimize coupling conditions: Use HATU/Oxyma Pure in DMF for improved activation efficiency. Pre-activate the amino acid for 1–2 minutes before resin addition.
  • For sterically challenging sequences, employ microwave-assisted synthesis (50°C, 10–15 W) to enhance reaction kinetics .
  • Monitor resin loading via Kaiser tests or quantitative ninhydrin assays to detect incomplete couplings .

Q. How do environmental factors (e.g., pH, temperature) influence the stability of this compound in aqueous solutions?

  • Methodology :

  • Conduct accelerated stability studies: Prepare buffered solutions (pH 2–9) and analyze degradation products via UHPLC-MS at 25°C and 40°C.
  • Identify hydrolytic cleavage sites (e.g., ester or amide bonds) using 1H^{1}\text{H}-NMR time-course experiments. Stability is typically highest at pH 4–6 .

Q. What analytical approaches differentiate enantiomeric impurities in synthesized batches of this compound?

  • Methodology :

  • Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and mobile phases containing hexane/isopropanol.
  • Validate enantiopurity via polarimetry or X-ray crystallography for absolute configuration confirmation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of Fmoc-protected fluorinated amino acids?

  • Methodology :

  • Standardize assay conditions: Use identical cell lines (e.g., HEK293 or HeLa) and exposure times (24–48 hours) across studies.
  • Control for Fmoc-group interference by comparing cytotoxicity of the free amino acid vs. Fmoc-protected form.
  • Validate results via orthogonal assays (e.g., MTT, ATP luminescence, and live/dead staining) .

Q. What experimental controls are essential when studying the metabolic fate of this compound in vivo?

  • Methodology :

  • Include isotope-labeled analogs (e.g., 13C^{13}\text{C}- or 19F^{19}\text{F}-labeled) to track metabolic pathways via NMR or PET imaging .
  • Use knockout animal models (e.g., CYP450-deficient mice) to identify enzymes responsible for degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.